molecular formula C19H17N3O5S B3464970 N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No. B3464970
M. Wt: 399.4 g/mol
InChI Key: XHSRVFCEWCEGQY-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-cancer properties. DMXAA was first discovered in the late 1990s and has since been the subject of numerous scientific studies. In

Mechanism of Action

The exact mechanism of action of N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a key role in the immune response. This compound has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can lead to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the immune response. This compound has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can lead to tumor cell death. In addition, this compound has been shown to increase the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide is that it has been extensively studied and has shown promising results in preclinical studies. Another advantage is that it can be used in combination with other cancer treatments, such as chemotherapy and radiation therapy. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize dosing and predict potential side effects.

Future Directions

There are several future directions for N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide research. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and reduce potential side effects. Another area of interest is the identification of biomarkers that can predict patient response to this compound. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
This compound is a small molecule that has shown promising anti-cancer properties in preclinical studies. It works by activating the immune system and inhibiting the growth of blood vessels that supply nutrients to tumors. While there are some limitations to its use, this compound has the potential to be an effective cancer treatment when used in combination with other therapies. Further research is needed to optimize dosing and delivery methods and to evaluate its safety and efficacy in humans.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to increase the efficacy of chemotherapy and radiation therapy in animal models.

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-11-17(13-6-9-15(26-2)16(10-13)27-3)20-19(28-11)21-18(23)12-4-7-14(8-5-12)22(24)25/h4-10H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSRVFCEWCEGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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